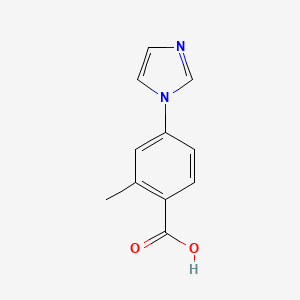

4-(1H-imidazol-1-yl)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The papers provided do not detail the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid specifically. However, the synthesis of related compounds, such as the N-heterocyclic carbene silver(I) complex mentioned in paper , involves the coupling of imidazole derivatives with other chemical groups. This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

In paper , the molecular structure of a related compound, 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, is analyzed. The imidazole ring in this compound adopts an envelope conformation, and there are weak π–π interactions between the benzene and imidazole rings. These findings could be relevant when considering the molecular structure of this compound, as the presence of an imidazole ring could lead to similar interactions and conformations.

Chemical Reactions Analysis

The papers discuss the use of imidazole and its derivatives in various chemical reactions. For instance, paper mentions the use of imidazole as an additive in polybenzimidazole membranes for fuel cells, affecting the conductivity of the membranes. Paper describes the use of an imidazole derivative in a carboxylative coupling reaction. These examples indicate that imidazole compounds can participate in a range of chemical reactions, which may also be true for this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not discussed, the properties of related imidazole compounds can provide some context. For example, the conductivity of imidazole-containing membranes is mentioned in paper , and the crystal structure involving imidazole is detailed in paper . These properties, such as conductivity and crystal packing, could be relevant when considering the physical and chemical properties of the compound .

Applications De Recherche Scientifique

Electrocatalysis and Analytical Applications : A derivative of imidazole, specifically electrosynthesized 4-(1H-benzo[d]imidazol-2-ylthio)-5-methylbenze-1,2-diol, was used to construct an imidazole derivative multi-wall carbon nanotube modified glassy carbon electrode (IMWCNT-GCE). This electrode acted as a bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline, demonstrating potential in the simultaneous determination of multiple compounds like ascorbic acid, adrenaline, acetaminophen, and tryptophan in pharmaceutical samples (Nasirizadeh et al., 2013).

Stability in Chemical Reactions : Research on imazamethabenz, an imidazolin-4-one arylcarboxylate herbicide, revealed its high resistance towards hydrolysis and oxidation. The imidazolin-4-one ring, a key component, remained intact under various hydrolysis and oxidation conditions, suggesting a robust structure in chemical processes (Rouchaud et al., 2010).

Corrosion Inhibition : 4-[4-(1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl]methylbenzophenone, a derivative of imidazole, was synthesized and tested as a potential inhibitor for mild steel corrosion in a sulfuric acid medium. The compound showed effective corrosion inhibition properties, supported by various analytical techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Boutouil et al., 2020).

Coordination Polymers and Photocurrent Response : A study involving the synthesis of coordination polymers with imidazole derivatives showed different electrochemical properties and photoelectrochemical behaviors, suggesting applications in areas like solar energy conversion and photocatalysis (Meng et al., 2016).

Agricultural Applications : Imazamethabenz-methyl, containing an imidazol-2-yl component, was studied for its effect on nitrate uptake in wheat. The results indicated that the herbicide stimulates nitrate uptake in wheat, potentially influencing agricultural practices (Sidari et al., 1998).

Safety and Hazards

“4-(1H-imidazol-1-yl)-2-methylbenzoic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mécanisme D'action

Target of Action

Compounds containing the imidazole moiety are known to have a broad range of biological properties and can interact with various targets .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-imidazol-1-yl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXVJPKGBWVABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)

![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)